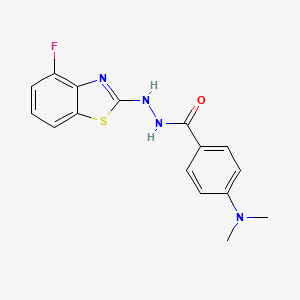

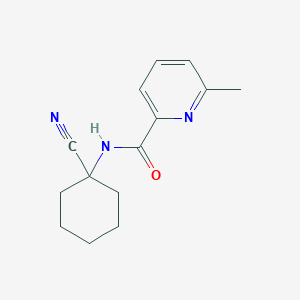

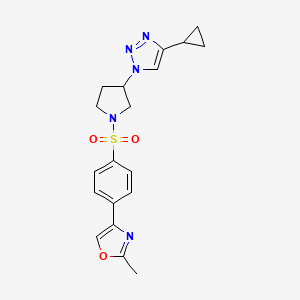

N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical properties of both cyclohexyl and pyridine compounds, with the added properties conferred by the cyanide and carboxamide groups .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact molecular structure. The presence of the cyanide group could make it susceptible to reactions that involve the cyano group. Similarly, the pyridine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its spectral properties .Applications De Recherche Scientifique

Organic Synthesis

N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide: is utilized in organic synthesis, particularly in the metal-free oxidative α-cyanation of N-acyl/sulfonyl tetrahydroisoquinolines (THIQs) . This process is significant for the synthesis of complex organic molecules, including natural products and pharmaceutical compounds. The α-cyanation reaction is a key step in the formal total synthesis of compounds like (±)-calycotomine.

Heterocyclic Compound Formation

The compound serves as a precursor in the formation of heterocyclic compounds . Heterocycles are crucial frameworks in many drugs and biologically active molecules. The versatility of the cyano and amide groups in the molecule allows for the construction of diverse heterocyclic structures, which are essential in medicinal chemistry.

Spectroscopic Studies

In spectroscopy, particularly NMR spectroscopy , the cyclohexyl ring in the compound can provide unique insights into the structural conformation of cycloalkanes . This is valuable for understanding the molecular dynamics and interactions in complex systems.

Drug Development

The structural motif present in This compound is found in a range of biologically active natural products and pharmaceuticals . Its application in drug development is promising, especially in the synthesis of molecules with potential therapeutic effects.

Chemical Reactivity Studies

The compound’s chemical structure, featuring both a cyano group and an amide group, makes it an interesting candidate for studying chemical reactivity . These functional groups can participate in various reactions, providing insights into reaction mechanisms and kinetics.

Mécanisme D'action

Target of Action

N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are extensively utilized as reactants in the formation of a variety of heterocyclic compounds . They have drawn the attention of biochemists due to the diverse biological activities reported for many of their derivatives .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

The compound affects various biochemical pathways. It is used as a precursor in reactions leading to the construction of heterocycles . In addition to some common heterocyclic compounds, synthesis of other uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles starting with cyanoacetohydrazides and their derivatives is also reported .

Result of Action

The result of the compound’s action is the formation of a variety of heterocyclic compounds . These heterocyclic compounds have diverse biological activities, which make them potential candidates for chemotherapeutic agents .

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its properties and potential applications. If it has promising pharmaceutical properties, for example, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting clinical trials .

Propriétés

IUPAC Name |

N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-11-6-5-7-12(16-11)13(18)17-14(10-15)8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJHLUPBXVNASU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)NC2(CCCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

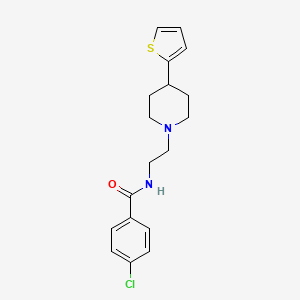

![(1R,5S)-N-(4-chlorobenzyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2958433.png)

![N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2958438.png)

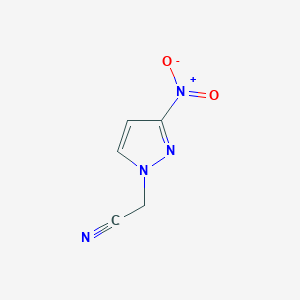

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2958440.png)

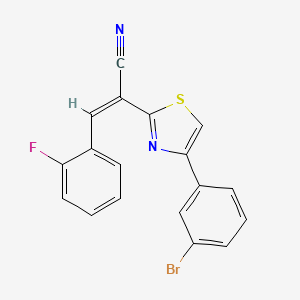

![methyl 1-amino-5-phenyl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2958447.png)

![2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2958448.png)